molecular formula C7H7N3S B2979332 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 1187559-72-3

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2979332
CAS No.: 1187559-72-3
M. Wt: 165.21
InChI Key: FVYFZVGBLSPSBG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of the methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often include heating the mixture to promote cyclization and using solvents like ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the thiazole ring to form dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with potential biological activity.

    3-(5-Methyl-1H-pyrazol-3-yl)-2H-chromen-2-one: A compound with a similar pyrazole structure but different functional groups.

    Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Uniqueness

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring can also influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-4-6(10-9-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYFZVGBLSPSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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